1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of specific protein targets involved in cancer and other diseases .
Preparation Methods
The synthesis of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a pyridine derivative with a pyrrole derivative under specific reaction conditions . The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the pyridine or pyrrole rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as tubulin, a protein involved in cell division . By binding to the colchicine-binding site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of tubulin polymerization and the induction of mitotic arrest .
Comparison with Similar Compounds
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activities, particularly as inhibitors of fibroblast growth factor receptors.
1H-pyrrolo[3,4-c]pyridine derivatives: These compounds are studied for their potential antibacterial and cytotoxic activities.
The uniqueness of this compound lies in its specific interaction with the colchicine-binding site on tubulin, which distinguishes it from other pyrrolo-pyridine derivatives .
Properties
CAS No. |
2375193-64-7 |
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Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-10-7-1-2-9-3-5(6)7;/h1-4,10H,(H,11,12);1H |
InChI Key |
RWXIBYQITUKRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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